molecular formula C16H14N2O3S B5662104 ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate

ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No. B5662104
M. Wt: 314.4 g/mol
InChI Key: YZKXHEIMPRXCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that belongs to the class of thienopyrimidines, a group known for its diverse pharmacological properties and significant fluorescence characteristics. These compounds, including derivatives of thieno[2,3-d]pyrimidine, are of interest due to their potential in various applications, from fluorescent materials to pharmaceuticals, albeit with a focus away from drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the condensation of suitable precursors under specific conditions to introduce various substituents onto the thienopyrimidine core. For example, novel fluorescent compounds have been synthesized from derivatives of 2-phenylthieno[2,3-d]pyrimidine, showcasing the versatility of these compounds in terms of chemical modifications and the potential for diverse applications (Ho & Yao, 2009).

properties

IUPAC Name

ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-21-13(19)8-18-10-17-15-14(16(18)20)12(9-22-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKXHEIMPRXCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.